molecular formula C20H26N2OS2 B6429644 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2034617-61-1

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide

Cat. No.: B6429644
CAS No.: 2034617-61-1
M. Wt: 374.6 g/mol
InChI Key: ZWRZUQHEPODXLY-UHFFFAOYSA-N
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Description

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a thiane ring, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine and thiane rings, followed by their coupling with the benzothiophene moiety. Common reagents used in these reactions include strong bases, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzothiophene-based molecules. Examples include:

  • N-{[1-(piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide}
  • N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxylate

Uniqueness

What sets N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide apart is its unique combination of the thiane and piperidine rings with the benzothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c23-20(19-13-16-3-1-2-4-18(16)25-19)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,13,15,17H,5-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZUQHEPODXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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